![molecular formula C16H17N3O2S B14091835 5-[(oxan-3-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14091835.png)
5-[(oxan-3-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(oxan-3-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that has garnered interest in the scientific community due to its unique structural features and potential applications in various fields. This compound contains a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(oxan-3-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable electrophiles under acidic or basic conditions.
Introduction of the thiophen-2-yl group: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophen-2-yl boronic acid or stannane as the coupling partner.
Attachment of the oxan-3-ylmethyl group: This can be accomplished through alkylation reactions using oxan-3-ylmethyl halides or sulfonates in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(oxan-3-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazolo[1,5-a]pyrazine core can be reduced under catalytic hydrogenation conditions to yield dihydro derivatives.
Substitution: The oxan-3-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, sulfonates, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrazines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes due to its unique structural features.
Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(oxan-3-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazolo[1,5-a]pyrazine core may bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-[(oxan-3-yl)methyl]-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but with a furan ring instead of a thiophene ring.
5-[(oxan-3-yl)methyl]-2-(phenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the thiophen-2-yl group in 5-[(oxan-3-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-(oxan-3-ylmethyl)-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C16H17N3O2S/c20-16-14-9-13(15-4-2-8-22-15)17-19(14)6-5-18(16)10-12-3-1-7-21-11-12/h2,4-6,8-9,12H,1,3,7,10-11H2 |
InChI Key |
HZKHFTJDQXKEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


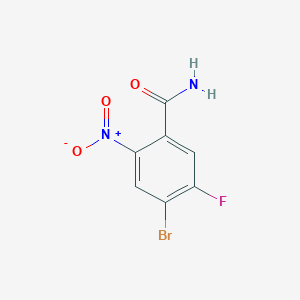
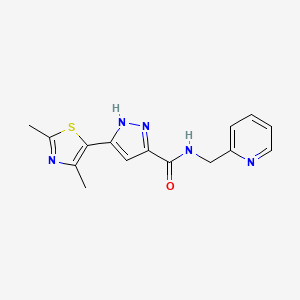
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14091758.png)
![N-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide](/img/structure/B14091762.png)
![5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14091763.png)
![2-(2,4,5-trimethoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B14091768.png)
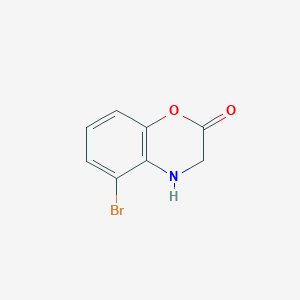
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091787.png)
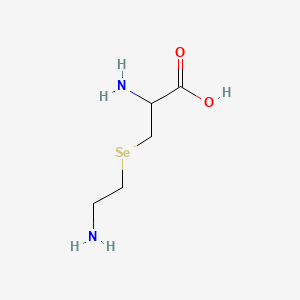
![N-Methylphenylalanyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}prolinamide](/img/structure/B14091817.png)
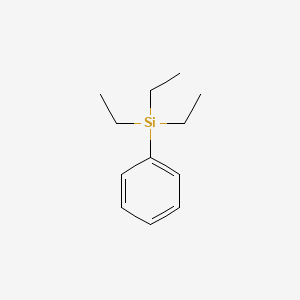
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091830.png)
![[1,1'-Biphenyl]-4-ol, 2'-methoxy-3,5'-di-2-propenyl-](/img/structure/B14091838.png)
![2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091846.png)
